Endomorphin-2 - 141801-26-5

Endomorphin-2

Catalog Number: EVT-267261
CAS Number: 141801-26-5
Molecular Formula: C32H37N5O5
Molecular Weight: 571.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2) is a naturally occurring tetrapeptide discovered in bovine and human brain extracts []. It is classified as an endogenous opioid peptide due to its high affinity and selectivity for the μ-opioid receptor, a receptor subtype primarily associated with analgesia and reward []. Endomorphin-2 is considered an endogenous ligand for the μ-opioid receptor, suggesting it plays a role in modulating pain perception and other physiological processes [, , ]. Notably, Endomorphin-2 demonstrates a stronger binding affinity to the μ-opioid receptor than other endogenous opioids like Met-enkephalin []. Research has also suggested the existence of distinct subtypes of μ-opioid receptors, with Endomorphin-2 potentially interacting with a subtype different from that stimulated by Endomorphin-1 [, , , ].

Endomorphin-1

Compound Description: Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) is an endogenous tetrapeptide and, like Endomorphin-2, acts as a potent and selective agonist at the μ-opioid receptor. [ [] ] It exhibits antinociceptive effects in various pain models, including those induced by thermal, mechanical, and chemical stimuli. [ [], [], [] ]

Relevance: Endomorphin-1 is structurally similar to Endomorphin-2, differing only in the amino acid residue at position 4 (Trp in Endomorphin-1, Phe in Endomorphin-2). [ [] ] While both peptides exhibit high affinity and selectivity for the μ-opioid receptor, studies suggest they might interact with distinct μ-opioid receptor subtypes or activate different downstream signaling pathways, leading to subtle variations in their pharmacological profiles. [ [], [], [], [], [], [], [], [] ] For instance, Endomorphin-2-induced antinociception is often sensitive to κ-opioid receptor antagonists, unlike Endomorphin-1, implying a potential role for dynorphin release in Endomorphin-2's effects. [ [], [], [], [] ]

[D-Ala(2),N-Me-Phe(4),Gly-ol(5)]-Enkephalin (DAMGO)

Compound Description: [D-Ala(2),N-Me-Phe(4),Gly-ol(5)]-Enkephalin (DAMGO) is a synthetic opioid peptide that acts as a potent and selective agonist at the μ-opioid receptor. [ [], [] ] It is widely used as a pharmacological tool to investigate μ-opioid receptor-mediated signaling pathways and their physiological functions.

Dynorphin A (1-17)

Compound Description: Dynorphin A (1-17) is an endogenous opioid peptide that acts primarily as an agonist at the κ-opioid receptor. [ [], [] ] It plays a role in various physiological processes, including pain perception, stress response, and reward.

Relevance: Several studies demonstrate that Endomorphin-2, despite its high selectivity for the μ-opioid receptor, can indirectly activate κ-opioid receptors through the release of Dynorphin A (1-17). [ [], [], [], [], [] ] This interaction might contribute to the unique pharmacological profile of Endomorphin-2, such as its sensitivity to κ-opioid receptor antagonists in certain pain models. [ [], [], [], [] ]

Naloxone

Compound Description: Naloxone is a synthetic opioid antagonist that binds competitively to opioid receptors, effectively blocking the effects of opioid agonists. [ [], [], [], [] ] It is used clinically to reverse opioid overdose and is a valuable tool for studying opioid receptor function.

Relevance: Naloxone is frequently used to investigate the involvement of opioid receptors in the pharmacological effects of Endomorphin-2. [ [], [], [], [] ] Its ability to reverse or attenuate Endomorphin-2-induced antinociception, for example, confirms that these effects are mediated through opioid receptor activation. [ [], [], [] ]

β-Funaltrexamine

Compound Description: β-Funaltrexamine is an opioid receptor antagonist that irreversibly binds to μ-opioid receptors. [ [], [] ] It exhibits greater selectivity for the μ-opioid receptor subtype compared to other opioid receptor subtypes.

Relevance: β-Funaltrexamine is employed in studies to investigate the involvement of the μ-opioid receptor in the antinociceptive effects of Endomorphin-2. [ [], [] ] Its ability to block Endomorphin-2-induced antinociception suggests that these effects are primarily mediated by μ-opioid receptor activation. [ [], [] ]

Naloxonazine

Compound Description: Naloxonazine is a relatively selective antagonist for the μ1-opioid receptor subtype. [ [], [], [], [] ] It is a valuable pharmacological tool for differentiating the roles of μ-opioid receptor subtypes.

Relevance: Naloxonazine is used in several studies to investigate the potential involvement of the μ1-opioid receptor subtype in the antinociceptive effects of Endomorphin-2. [ [], [], [], [] ] The sensitivity of Endomorphin-2-induced antinociception to naloxonazine in some studies suggests that this peptide might preferentially activate the μ1-opioid receptor subtype. [ [], [], [] ]

Nor-Binaltorphimine (nor-BNI)

Compound Description: Nor-Binaltorphimine (nor-BNI) is a highly selective κ-opioid receptor antagonist. [ [], [], [], [], [], [] ] It is a valuable tool for investigating the involvement of the κ-opioid receptor in various physiological and pharmacological processes.

Relevance: Nor-BNI is frequently used to assess the potential contribution of κ-opioid receptors to the antinociceptive effects of Endomorphin-2. [ [], [], [], [], [], [] ] Although Endomorphin-2 shows high selectivity for μ-opioid receptors, several studies report that nor-BNI can attenuate its antinociceptive effects, suggesting a potential indirect activation of κ-opioid receptors, possibly through the release of dynorphins. [ [], [], [], [] ]

3-Methoxynaltrexone

Compound Description: 3-Methoxynaltrexone is a μ-opioid receptor antagonist with a unique pharmacological profile. Unlike naloxone, it demonstrates poor penetration of the blood-brain barrier, making it a useful tool for studying peripheral μ-opioid receptors. [ [] ]

Relevance: While not extensively studied in the context of Endomorphin-2, 3-methoxynaltrexone is used in one study to investigate the role of μ-opioid receptors in the paradoxical hyperalgesia induced by Endomorphin-2 microinjected into the centromedial amygdala. [ [] ] The ability of 3-methoxynaltrexone to block this hyperalgesia suggests that it is mediated by μ-opioid receptor activation within the central nervous system. [ [] ]

D-Pro2-Endomorphin-1 and D-Pro2-Endomorphin-2

Compound Description: These are synthetic analogs of Endomorphin-1 and Endomorphin-2, respectively, where the L-proline at position 2 is replaced with D-proline. [ [] ] This modification typically reduces their potency as agonists and may even confer antagonistic properties at opioid receptors.

Relevance: D-Pro2-Endomorphin-1 and D-Pro2-Endomorphin-2 are valuable tools for investigating the specific μ-opioid receptor subtypes involved in the actions of Endomorphin-1 and Endomorphin-2. [ [] ] Studies using these analogs suggest that distinct μ-opioid receptor subtypes may mediate the antinociceptive effects of these two endogenous peptides. [ [] ]

[D-1-Nal(4)]-Endomorphin-2 and [D-2-Nal(4)]-Endomorphin-2

Compound Description: These are synthetic analogs of Endomorphin-2 where the phenylalanine at position 4 is substituted with either 3-(1-naphthyl)-D-alanine (D-1-Nal) or 3-(2-naphthyl)-D-alanine (D-2-Nal). [ [], [] ] These modifications aim to alter the peptide's interaction with opioid receptors, potentially affecting its activity and selectivity.

Relevance: [D-1-Nal(4)]-Endomorphin-2 and [D-2-Nal(4)]-Endomorphin-2 exhibit interesting pharmacological profiles. While displaying reduced affinity for the μ-opioid receptor compared to Endomorphin-2, they act as weak antagonists in the guinea pig ileum assay and can partially reverse Endomorphin-2-induced antinociception in vivo. [ [], [] ] These findings suggest that subtle modifications at position 4 can significantly impact the pharmacological profile of Endomorphin-2 and highlight the potential for developing novel opioid receptor antagonists based on its structure.

[Dmt(1), D-1-Nal(4)]Endomorphin-2, [Dmt, D-2-Nal(4)]Endomorphin-1, and [Dmt, D-2-Nal(4)]Endomorphin-2

Compound Description: These synthetic analogs of Endomorphin-2 incorporate 2,6-dimethyltyrosine (Dmt) in place of Tyr1 and either D-1-Nal or D-2-Nal in position 4. [ [], [] ] These modifications aim to enhance the antagonist properties observed with single substitutions at position 4.

Relevance: These modifications result in compounds with potent and selective μ-opioid receptor antagonist properties. [ [], [] ] Notably, [Dmt(1), D-2-Nal(4)]Endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]Endomorphin-2 (Antanal-2) display high potency in blocking μ-opioid receptor binding and reversing μ-opioid agonist-induced analgesia. [ [] ] These findings further demonstrate the potential for developing novel opioid receptor antagonists based on the structure of Endomorphin-2.

[N-allyl-Dmt(1)]Endomorphin-2 (TL-319)

Compound Description: [N-allyl-Dmt(1)]Endomorphin-2 (TL-319) is a synthetic analog of Endomorphin-2 where the N-terminal tyrosine is replaced with N-allyl-2′,6′-dimethyltyrosine (N-allyl-Dmt). [ [] ] This modification confers potent and selective μ-opioid receptor antagonist properties.

Relevance: TL-319 effectively reverses ethanol-induced increases in GABAergic neurotransmission in the hippocampus, highlighting its potential as a candidate compound for treating ethanol addiction. [ [] ] This finding underscores the potential for developing novel therapeutic agents based on the structure of Endomorphin-2.

Deoxycholic-Tyr-Pro-Phe(pCl)-Phe-OH and Deoxycholic-Tyr-Pro-Phe(pF)-Phe-OH

Compound Description: These are synthetic analogs of Endomorphin-2 conjugated to deoxycholic acid at the N-terminus and featuring modifications at the para position of the phenylalanine residues (pCl: para-chloro, pF: para-fluoro). [ [] ] These modifications aim to influence the peptides' interaction with opioid receptors and potentially enhance their stability or bioavailability.

Relevance: While these analogs show minimal effects on the spontaneous contractility of longitudinal muscle preparations from the guinea pig ileum, they significantly reduce acetylcholine-induced contractility. [ [] ] Interestingly, the inhibitory effects are enhanced in the presence of naloxone, suggesting a complex interaction with opioid receptors that warrants further investigation. [ [] ]

[d-1-Nal(3)]Morphiceptin and [d-2-Nal(3)]Morphiceptin

Compound Description: These are synthetic analogs of morphiceptin (Tyr-Pro-Phe-Pro-NH2), a μ-opioid receptor agonist. [ [] ] They feature substitutions at position 3 with either d-1-Nal or d-2-Nal, aiming to alter their interaction with opioid receptors and potentially influence their activity and selectivity.

Relevance: While [d-1-Nal(3)]Morphiceptin acts as a potent agonist, [d-2-Nal(3)]Morphiceptin exhibits antagonistic properties at the μ-opioid receptor. [ [] ] These findings highlight the critical role of the amino acid at position 3 in determining the pharmacological profile of opioid peptides and suggest that modifications at this position can lead to the development of novel opioid receptor ligands.

Overview

Endomorphin 2 is a naturally occurring peptide that belongs to the family of endogenous opioid peptides. It is derived from proenkephalin and is known for its potent analgesic properties, primarily acting as a selective agonist at the mu-opioid receptor. Endomorphin 2 is characterized by its ability to induce analgesia with fewer side effects compared to traditional opioids, making it a subject of interest in pain management and neuropharmacology.

Source

Endomorphin 2 was first isolated from the brain of rats and is synthesized in various tissues, including the central nervous system. It is produced through enzymatic cleavage of larger precursor proteins, specifically proenkephalin, which undergoes post-translational modifications to yield active peptides.

Classification

Endomorphin 2 is classified as an endogenous opioid peptide. It is structurally similar to endomorphin 1 but differs in its amino acid sequence, which contributes to its unique pharmacological profile. The peptide sequence for endomorphin 2 is Tyr-Pro-Phe-Phe-NH2.

Synthesis Analysis

The synthesis of endomorphin 2 and its analogs has been extensively studied. Various methods have been employed, including solid-phase peptide synthesis and solution-phase synthesis.

Methods

  1. Solid-Phase Peptide Synthesis: This method involves the stepwise addition of protected amino acids onto a solid support. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used for the synthesis of endomorphin 2. The process allows for the sequential deprotection and coupling of amino acids, leading to the formation of the desired peptide.
  2. Solution-Phase Synthesis: This approach utilizes liquid-phase reactions where amino acids are coupled in solution. The synthesis often requires protecting groups to prevent unwanted reactions during the coupling process.

Technical Details

The synthesis typically begins with the coupling of N-protected amino acids using coupling agents such as dicyclohexylcarbodiimide or benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate. The final product is purified using high-performance liquid chromatography, and its identity confirmed through mass spectrometry and nuclear magnetic resonance spectroscopy .

Molecular Structure Analysis

Endomorphin 2 has a specific molecular structure characterized by its sequence of amino acids:

  • Amino Acid Sequence: Tyrosine-Proline-Phenylalanine-Phenylalanine
  • Molecular Formula: C22H30N4O5
  • Molecular Weight: Approximately 414.50 g/mol

The three-dimensional structure of endomorphin 2 reveals a compact conformation that facilitates its interaction with opioid receptors. The presence of aromatic residues contributes to its binding affinity and selectivity toward mu-opioid receptors .

Chemical Reactions Analysis

Endomorphin 2 can undergo various chemical reactions that modify its structure and enhance its pharmacological properties.

Reactions

  1. Cyclization Reactions: Cyclization strategies have been explored to improve the stability and bioavailability of endomorphin 2 analogs. This involves forming cyclic structures through ring-closing reactions, which can enhance receptor affinity .
  2. Modification of Amino Acids: Incorporating unnatural amino acids or modifying existing residues can significantly alter the pharmacokinetic properties of endomorphin 2. For instance, substituting proline with β-homoproline has been shown to affect receptor selectivity and potency .

Technical Details

The reactions are typically carried out under controlled conditions using specific reagents that facilitate the desired transformations while minimizing side reactions.

Mechanism of Action

Endomorphin 2 exerts its effects primarily through activation of mu-opioid receptors located in the central nervous system.

Process

  1. Receptor Binding: Upon administration, endomorphin 2 binds to mu-opioid receptors with high affinity.
  2. Signal Transduction: This binding activates intracellular signaling pathways, leading to inhibition of adenylate cyclase activity and reduced cyclic adenosine monophosphate levels.
  3. Physiological Effects: The activation results in decreased neuronal excitability and neurotransmitter release, ultimately producing analgesic effects .
Physical and Chemical Properties Analysis

Endomorphin 2 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents such as dimethyl sulfoxide.
  • Stability: Endomorphin 2 is relatively stable at physiological pH but can be susceptible to enzymatic degradation by peptidases.
  • pKa Values: The pKa values for the ionizable groups in endomorphin 2 suggest that it exists predominantly in a protonated form at physiological pH .
Applications

Endomorphin 2 has significant potential in various scientific fields:

  1. Pain Management: Due to its potent analgesic properties, endomorphin 2 is being investigated as a potential alternative to conventional opioids for pain relief.
  2. Neuroscience Research: Its role in modulating pain pathways makes it a valuable tool for studying pain mechanisms and opioid receptor function.
  3. Drug Development: Researchers are exploring modified analogs of endomorphin 2 for enhanced therapeutic efficacy and reduced side effects associated with traditional opioid treatments .

Properties

CAS Number

141801-26-5

Product Name

Endomorphin 2

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C32H37N5O5

Molecular Weight

571.7 g/mol

InChI

InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-,27-,28-/m0/s1

InChI Key

XIJHWXXXIMEHKW-LJWNLINESA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N

Solubility

Soluble in DMSO

Synonyms

endomorphin 2
endomorphin-2
l-phenylalaninamide, l-tyrosyl-l-prolyl-l-phenylalanyl-
l-tyrosyl-l-prolyl-l-phenylalanyl-l-phenylalaninamide
l-tyrosyl-l-prolyl-l-phenylalanyl-l-phenylalaninamide, (-)-
tetrapeptide-15
Tyr-Pro-Phe-Phe-NH2
tyrosyl-prolyl-phenylalanyl-phenylalaninamide

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.